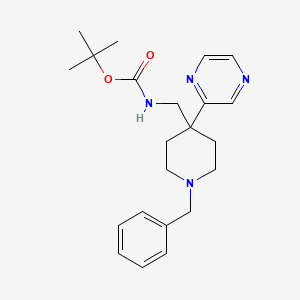![molecular formula C12H10ClNO2 B13980203 2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-N-(4-Chlorobutenyl)phthalimide: is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is a derivative of phthalimide, which is a well-known class of organic molecules found in various pharmaceuticals, natural products, and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(4-Chlorobutenyl)phthalimide can be achieved through several methods. One common synthetic route involves the reaction of 2-buten-1-amine, 4-chloro- with N-carbethoxyphthalimide in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and triethylamine in tetrahydrofuran at room temperature for 48 hours . This method yields the desired product with a yield of approximately 63%.
Industrial Production Methods: While specific industrial production methods for cis-N-(4-Chlorobutenyl)phthalimide are not widely documented, the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. Industrial production may also involve scaling up the reaction using larger reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: cis-N-(4-Chlorobutenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobutenyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phthalimide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学的研究の応用
cis-N-(4-Chlorobutenyl)phthalimide has several scientific research applications, including:
Biology: It is used in the study of biological processes and interactions due to its unique chemical properties.
Industry: cis-N-(4-Chlorobutenyl)phthalimide is used in the production of agrochemicals, polymers, and dyes.
作用機序
The mechanism of action of cis-N-(4-Chlorobutenyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug discovery or chemical synthesis.
類似化合物との比較
- N-Butylphthalimide
- N-(4-Chlorobutyl)phthalimide
- N-(4-Bromobutenyl)phthalimide
Comparison: cis-N-(4-Chlorobutenyl)phthalimide is unique due to the presence of the 4-chlorobutenyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
特性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7H2/b8-4- |
InChIキー |
DSDXTWJKUQDZRU-YWEYNIOJSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C\CCCl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


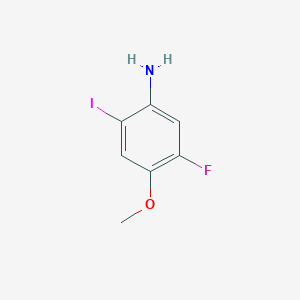
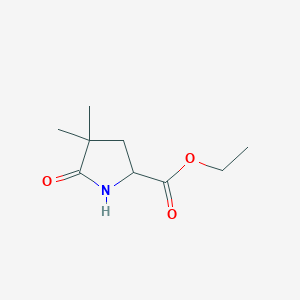
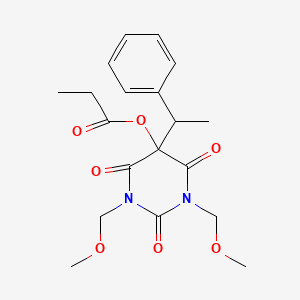
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)
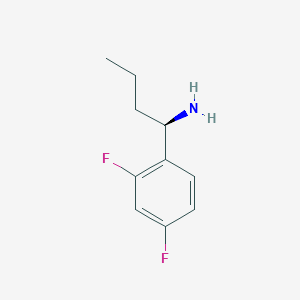

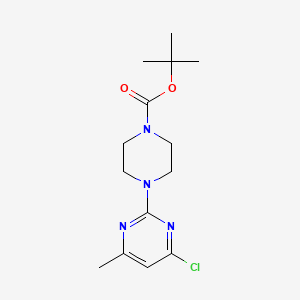
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
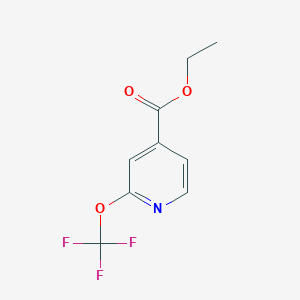
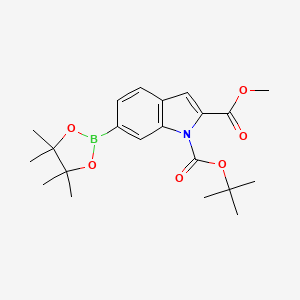
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)
